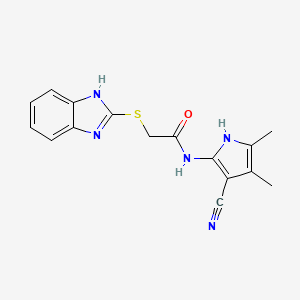![molecular formula C21H16N4O3 B11476122 N-{2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide](/img/structure/B11476122.png)
N-{2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide typically involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acid derivatives under basic conditions . The phenoxymethyl group is introduced via nucleophilic substitution reactions, while the pyridine carboxamide moiety is incorporated through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenoxymethyl group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted phenyl and pyridine derivatives, as well as modified oxadiazole compounds.
Scientific Research Applications
N-{2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and pyridine groups can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Phenylpyridine Carboxamides: Compounds with similar phenyl and pyridine carboxamide structures but lacking the oxadiazole ring.
Uniqueness
N-{2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide is unique due to the combination of the oxadiazole ring, phenyl group, and pyridine carboxamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H16N4O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H16N4O3/c26-20(15-10-12-22-13-11-15)23-18-9-5-4-8-17(18)21-24-19(25-28-21)14-27-16-6-2-1-3-7-16/h1-13H,14H2,(H,23,26) |
InChI Key |
PFUUQZCNYAUNCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-3-carboxamide](/img/structure/B11476051.png)
![5-Oxo-3-phenyl-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11476057.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(phenylamino)-, ethyl ester](/img/structure/B11476067.png)
![2-methoxyethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B11476074.png)

![3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11476085.png)
![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-({2-[4-(2-methylpropyl)phenyl]propanoyl}amino)benzoate](/img/structure/B11476091.png)

![2-(4-hydroxy-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-isoindole-1,3(2H)-dione (non-preferred name)](/img/structure/B11476096.png)



![5-fluoro-N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B11476115.png)
